The Kaempferide(1-) Anion: Structural Dynamics, Physicochemical Properties, and Therapeutic Mechanisms
The Kaempferide(1-) Anion: Structural Dynamics, Physicochemical Properties, and Therapeutic Mechanisms
Executive Summary
Kaempferide (3,5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavonol with significant pharmacological potential[1]. Upon deprotonation, it forms the kaempferide(1-) anion, a bioactive species characterized by enhanced metal-chelating capabilities and specific protein-binding affinities[2]. This technical guide provides an in-depth analysis of the kaempferide(1-) anion, detailing its structural thermodynamics, target modulation (including EGFR and SCD-1), and the self-validating experimental protocols required for its isolation and characterization.
Molecular Architecture and Deprotonation Thermodynamics
Kaempferide consists of a diphenylpropane skeleton (C6-C3-C6) with hydroxyl groups at the 3, 5, and 7 positions, and a methoxy group at the 4' position[1]. The transition from neutral kaempferide to the kaempferide(1-) anion (C16H11O6-) is a pH-dependent thermodynamic process. The predicted pKa for the most acidic hydroxyl group in this structure is approximately 6.32[3].
At physiological pH (7.4), kaempferide exists predominantly as the monoanion[4]. This deprotonation is not merely a loss of a proton but a fundamental shift in the molecule's electronic distribution. The resulting phenoxide ion delocalizes its negative charge across the chromen-4-one ring system, stabilizing the anion through resonance and significantly altering its interaction profile with target proteins and metal ions.
Metal Chelation Dynamics
The deprotonated phenolic groups of the kaempferide(1-) anion present oxygen atoms with high charge density, classifying the anion as a "hard" ligand according to Pearson's Hard and Soft Acids and Bases (HSAB) theory[2]. This structural feature enables the anion to form highly stable, five- or six-membered chelate rings with transition metals such as Cu(II) and Fe(III)[2]. The oxophilic attraction between the metal and the deprotonated oxygen atoms is a primary mechanism by which kaempferide(1-) exerts its antioxidant effects, sequestering redox-active metals and preventing Fenton-type oxidative reactions[2].
Logical flow of kaempferide deprotonation and subsequent transition metal chelation.
Physicochemical and Computational Profiling
To facilitate drug development and analytical tracking, the quantitative physicochemical properties of the kaempferide(1-) anion and its conjugate acid are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C16H11O6- | Computed (PubChem) |
| Molecular Weight | 299.25 g/mol | Computed (PubChem) |
| Monoisotopic Mass | 300.063 Da (Neutral) | LC-ESI-QTOF[1] |
| Predicted pKa | 6.32 ± 0.40 | Computational[3] |
| Topological Polar Surface Area | 96.2 Ų | Computed[3] |
| Hydrogen Bond Acceptors | 6 | Computed[3] |
Pharmacological Targets: EGFR and SCD-1 Modulation
The kaempferide(1-) anion demonstrates targeted biological activity, primarily through the inhibition of specific enzymatic and receptor pathways.
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EGFR Pathway Blockade: Kaempferide has been identified as a potent inhibitor of pancreatic cancer cell growth. It achieves this by blockading the Epidermal Growth Factor Receptor (EGFR)-related signaling pathway, thereby arresting cancer cell migration and proliferation[5].
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SCD-1 Inhibition: In models of non-alcoholic fatty liver disease (NAFLD), kaempferide attenuates oleic acid-induced lipid accumulation[6]. Molecular docking studies reveal that kaempferide binds directly to Stearoyl-CoA desaturase 1 (SCD-1). The interaction is stabilized by π-π stacking at residue Trp153, hydrogen bonding at Asn265, Trp262, and Thr261, and hydrophobic interactions at Leu185 and Gln147[6]. The anionic state enhances the strength of these hydrogen bonds by acting as a strong hydrogen bond acceptor.
Mechanisms of kaempferide(1-) in blockading EGFR and inhibiting SCD-1 pathways.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are designed for the isolation, verification, and functional assaying of the kaempferide(1-) anion.
Protocol A: Mass Spectrometric Validation of the Kaempferide(1-) Anion
Causality Check: Why use LC-ESI-QTOF in negative ion mode? Because the target analyte is an anion. Negative electrospray ionization (ESI-) allows for the direct observation of the deprotonated [M-H]- species without requiring harsh fragmentation, preserving the molecular ion integrity[1].
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Sample Preparation: Dissolve high-purity kaempferide analytical standard in HPLC-grade methanol to a stock concentration of 1 mg/mL.
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pH Adjustment: Dilute the stock solution to 10 μg/mL using an ammonium acetate buffer adjusted to pH 7.5. Rationale: Adjusting the pH above the predicted pKa (6.32) ensures the molecule is driven thermodynamically into its monoanionic state[3].
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Chromatographic Separation: Inject 5 μL onto a Waters Acquity BEH C18 column (1.7 μm, 2.1 x 150 mm). Use a mobile phase gradient of water/acetonitrile containing 0.1% ammonium hydroxide to maintain the anionic state during elution[1].
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Mass Spectrometry: Operate the QTOF in NEGATIVE ESI mode. Set the collision energy to 40 eV[1].
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Data Validation: Confirm the presence of the precursor adduct[M-H]- at m/z 299.1. Validate the structure by observing secondary fragment ions at m/z 284.03, 255.03, and 150.99, which correspond to the loss of the methyl group and cleavage of the C-ring[1].
Protocol B: In Vitro SCD-1 Binding Assay via Isothermal Titration Calorimetry (ITC)
Causality Check: Why use ITC? ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) without the need for fluorescent tags that could alter the anion's native binding conformation[7].
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Protein Preparation: Purify recombinant human SCD-1 and dialyze extensively against a 50 mM Tris-HCl buffer (pH 7.4, 150 mM NaCl). Rationale: Tris buffer at pH 7.4 guarantees that kaempferide is introduced as the kaempferide(1-) anion.
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Ligand Preparation: Prepare a 500 μM solution of kaempferide in the exact same dialysis buffer to prevent heat of dilution artifacts.
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Titration: Load the SCD-1 protein (50 μM) into the ITC cell. Load the kaempferide(1-) solution into the syringe.
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Injection Parameters: Perform 20 injections of 2 μL each at 25°C, with a stirring speed of 750 rpm and an equilibration interval of 150 seconds between injections.
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Thermodynamic Analysis: Integrate the heat peaks and fit the data to a one-site binding model to extract the binding energy. A binding energy greater than -6.0 kcal/mol confirms strong affinity, driven by the hydrogen bonding at Asn265 and Trp262[6].
References
*[1] Kaempferide | C16H12O6 | CID 5281666 - PubChem - NIH - 1 *[3] ARTEMISININ 491-54-3 wiki - Guidechem - 3 * Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease - PMC - 2 *[7] A Review on the Driving Forces in the Formation of Bioactive Molecules-Loaded Prolamin-Based Particles - ACS Publications - 7 *[5] Kaempferide - Wikipedia - 5 *[6] Kaempferol and Kaempferide Attenuate Oleic Acid-Induced Lipid Accumulation and Oxidative Stress in HepG2 Cells - MDPI - 6 * Kaempferide(1-) | C16H11O6- | CID 25201489 - PubChem - Link
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- 1. Kaempferide | C16H12O6 | CID 5281666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polyphenols as Potential Metal Chelation Compounds Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. Kaempferide(1-) | C16H11O6- | CID 25201489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kaempferide - Wikipedia [en.wikipedia.org]
- 6. Kaempferol and Kaempferide Attenuate Oleic Acid-Induced Lipid Accumulation and Oxidative Stress in HepG2 Cells [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
